3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)propanamide
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Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)propanamide is a complex organic compound known for its diverse applications in medicinal and industrial chemistry. It features a combination of pyrimidinone and thiazole moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Pyrimidinone Formation: Starting with readily available precursors, pyrimidinone is synthesized through a series of condensation and cyclization reactions.
Thiazole Introduction: The fluorophenyl thiazole moiety is introduced using a cross-coupling reaction, often employing palladium catalysts under an inert atmosphere.
Final Coupling: The final step involves coupling the pyrimidinone and thiazole intermediates using amide bond formation techniques, such as using carbodiimides or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, large-scale production would require optimization of the synthetic route to maximize yield and minimize costs. This often includes:
Flow Chemistry: Using continuous flow reactors to maintain optimal reaction conditions and improve safety.
Catalyst Recycling: Employing recyclable catalysts to reduce environmental impact and production costs.
Process Optimization: Implementing process analytical technology (PAT) to monitor and control reaction parameters in real-time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, often involving reagents like m-chloroperoxybenzoic acid (mCPBA) to introduce additional functional groups.
Reduction: Reduction reactions, using agents like lithium aluminum hydride (LiAlH₄), can alter its structure by reducing carbonyl groups.
Common Reagents and Conditions:
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) with appropriate nucleophiles at elevated temperatures.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced amides or alcohols.
Substitution Products: Derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse modifications, making it a valuable tool in organic synthesis.
Biology: It exhibits significant biological activity, making it a potential lead compound in drug discovery. Studies have shown it to possess antifungal, antibacterial, and anticancer properties due to its ability to interact with specific biological targets.
Medicine: Research has indicated its potential as a therapeutic agent. Its interactions with molecular targets, such as enzymes and receptors, suggest its use in treating various diseases, including cancer and infectious diseases.
Industry: The compound's stability and reactivity make it suitable for applications in material science, such as in the development of new polymers and advanced materials.
Mechanism of Action
Mechanism: The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and π-π stacking.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.
Receptors: Interaction with cellular receptors to modulate signal transduction pathways.
DNA/RNA: Potential to intercalate into DNA/RNA, disrupting their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine Derivatives: These compounds share the pyrimidinone core but lack the thiazole moiety, resulting in different reactivity and biological properties.
Thiazole Derivatives: Compounds with the thiazole structure but lacking the pyrimidinone ring show distinct chemical behavior and biological activity.
Fluorophenyl Amides: These compounds, while containing the fluorophenyl group, do not possess the combination of pyrimidinone and thiazole structures, leading to different functionalities.
This compound's unique combination of structural features makes it a valuable subject for scientific research and industrial applications.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c23-16-7-3-1-5-14(16)21-25-18(13-31-21)15-6-2-4-8-17(15)24-19(28)9-11-27-12-10-20(29)26-22(27)30/h1-8,10,12-13H,9,11H2,(H,24,28)(H,26,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLIODGYROQKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CCN4C=CC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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